Cedrusin

Description

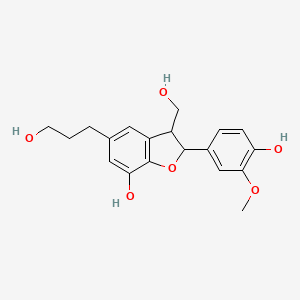

This compound is a dihydrobenzofuran derivative with a complex phenolic and hydroxylated structure. It features a 2,3-dihydrobenzofuran core substituted with:

- A 4-hydroxy-3-methoxyphenyl group at position 2

- A hydroxymethyl group at position 3

- A 3-hydroxypropyl chain at position 5

- A hydroxyl group at position 7

It has been isolated from plants such as Davidia involucrata (dove tree) and Styrax perkinsiae (瓦山安息香) . Its stereochemistry has been confirmed as (2S,3R) via NMR and NOESY experiments . The compound’s molecular formula is C₂₀H₂₄O₇, with a molecular weight of 376.4 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKORXOLYTWDULG-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be performed using reagents such as hydrogen peroxide and methanol in the presence of catalysts.

Hydroxymethylation and hydroxypropylation: These steps involve the addition of hydroxymethyl and hydroxypropyl groups, which can be achieved using formaldehyde and propylene oxide, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, which is vital for developing therapies for conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis and colitis. The modulation of inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of this compound against various pathogens. Its efficacy against both bacterial and fungal strains makes it a candidate for further development into antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Synergistic Effects

When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments. For example, its combination with traditional antibiotics has shown promise in overcoming resistance mechanisms in certain bacterial strains .

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound revealed that it significantly reduced lipid peroxidation levels in cellular models. The findings suggest its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of colitis, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This positions it as a promising candidate for further clinical trials aimed at inflammatory bowel diseases .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways:

Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer properties: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences:

Key Observations:

Acetylation of the 3-hydroxypropyl chain (as in ) enhances lipophilicity, correlating with cytotoxic activity against cancer cells .

Stereochemical Specificity :

- The (2S,3R) configuration of the target compound distinguishes it from synthetic analogues lacking defined stereochemistry (e.g., ). This configuration is critical for interactions with chiral biological targets .

Glycosylation Modifications :

- Glucosylation (as in ) increases molecular weight and polarity, likely reducing membrane permeability but enhancing water solubility. Such derivatives are common in plant defense mechanisms .

Pharmacological Gaps :

- While cytotoxic activity is documented for acetylated analogues (e.g., ), the target compound’s bioactivity remains uncharacterized in the provided evidence.

Research Findings and Data Tables

Physicochemical Properties Comparison:

| Property | Target Compound | 7-Methoxy Analogue | Glucosylated Derivative |

|---|---|---|---|

| Molecular Weight | 376.4 | 434.4 | 538.5 |

| LogP (Predicted) | 1.2 | 2.8 | -0.5 |

| Hydrogen Bond Donors | 4 | 3 | 7 |

| Rotatable Bonds | 6 | 8 | 10 |

NMR Data Highlights:

-

- $ ^1H $ NMR (CD₃OD): δ 6.92 (s, H-6), 6.70 (d, J = 1.8 Hz, H-2'), 6.66 (dd, J = 8.1, 1.8 Hz, H-6'), 4.25 (m, H-3), 3.85 (s, OCH₃).

- $ ^{13}C $ NMR: δ 148.9 (C-7), 134.2 (C-1'), 103.5 (C-5).

-

- Key difference: δ 2.05 (s, CH₃COO–), absence of hydroxyl proton at C-5.

Biological Activity

The compound 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (commonly referred to as BMBF) is a benzofuran derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of BMBF, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

BMBF has the following molecular characteristics:

- Molecular Formula : C22H28O11

- Molecular Weight : 462.40 g/mol

- InChIKey : GAMYVSCDDLXAQW-MIUGBVLSSA-N

Anticancer Activity

BMBF has demonstrated significant anticancer properties in various studies. For instance, it was found to inhibit the viability of Huh7 hepatocellular carcinoma cells with an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours. Importantly, no cytotoxicity was observed in normal hepatocytes, indicating a selective effect on cancer cells .

Mechanisms of Action:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : BMBF downregulates integrin α7 and matrix metalloproteinase-9 (MMP-9), which are crucial in cancer cell motility and invasion .

- Suppression of p53 Pathway : The compound's efficacy was enhanced in cells with p53 knockdown, suggesting a complex interaction with this tumor suppressor pathway .

Anti-inflammatory Activity

BMBF also exhibits anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. This was accompanied by a decrease in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels .

Antimicrobial Activity

Preliminary studies have indicated that BMBF possesses antimicrobial properties against various pathogens. Its effectiveness is being evaluated through different assays to determine the minimum inhibitory concentrations (MIC) against specific bacterial strains.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.